molecular formula C11H13NO5S B2851812 3-(3-Acetylbenzenesulfonamido)propanoic acid CAS No. 568554-51-8

3-(3-Acetylbenzenesulfonamido)propanoic acid

Cat. No. B2851812
CAS RN: 568554-51-8
M. Wt: 271.29
InChI Key: JWGFXWQQUMSYIQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobial Agent Development

The compound has been explored for its potential as a scaffold in developing antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens . Its structure allows for the incorporation of various substitutions, which can lead to compounds with significant activity against resistant strains.

Drug-Resistant Pathogen Research

Research indicates that derivatives of this compound exhibit structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species . This makes it a valuable tool for studying drug resistance mechanisms and developing new treatments.

Synthesis of Amino Acid Derivatives

The compound serves as a precursor in the synthesis of amino acid derivatives bearing a 4-hydroxyphenyl moiety . These derivatives have shown promise in antimicrobial activity, expanding the scope of research in antibiotic development.

Safety And Hazards

It is essential to handle the compound with care, following safety precautions. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

3-[(3-acetylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-8(13)9-3-2-4-10(7-9)18(16,17)12-6-5-11(14)15/h2-4,7,12H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGFXWQQUMSYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333025
Record name 3-[(3-acetylphenyl)sulfonylamino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-Acetylbenzenesulfonamido)propanoic acid

CAS RN

568554-51-8
Record name 3-[(3-acetylphenyl)sulfonylamino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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